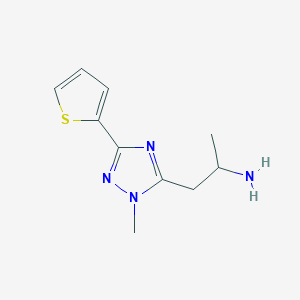

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine

Beschreibung

This compound features a 1,2,4-triazole core substituted at the 1-position with a methyl group, at the 3-position with a thiophen-2-yl moiety, and at the 5-position with a propan-2-amine chain. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions with biological targets .

Eigenschaften

Molekularformel |

C10H14N4S |

|---|---|

Molekulargewicht |

222.31 g/mol |

IUPAC-Name |

1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C10H14N4S/c1-7(11)6-9-12-10(13-14(9)2)8-4-3-5-15-8/h3-5,7H,6,11H2,1-2H3 |

InChI-Schlüssel |

GBCQQIBNPUZWLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=NC(=NN1C)C2=CC=CS2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthetic approach to this compound typically involves:

- Formation of the 1,2,4-triazole ring system with appropriate substitution.

- Introduction of the thiophen-2-yl group at the 3-position of the triazole.

- Attachment of the propan-2-amine side chain at the 5-position of the triazole.

- Methylation at the N-1 position of the triazole ring.

These steps are often executed through multi-step reactions involving hydrazine derivatives, thiosemicarbazides, aldehyde condensations, and alkylation reactions.

Synthesis of the 1,2,4-Triazole Core with Thiophene Substitution

One well-documented method starts from isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate , which upon treatment with hydrazine hydrate in propan-2-ol under reflux conditions (3–4 hours) yields the hydrazide intermediate 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide .

This intermediate is key for further functionalization and is characterized by proton nuclear magnetic resonance spectroscopy (1H-NMR), showing a singlet at δ=2.01 ppm attributed to the NH2 protons, confirming the hydrazide formation.

Methylation at the N-1 Position of the Triazole Ring

Methylation of the triazole nitrogen is typically achieved by alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as sodium ethoxide. This step is performed on the triazole intermediate to selectively methylate the N-1 position, as demonstrated in related 1,2,4-triazole derivatives.

Example Synthetic Scheme (Summary)

| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate | Hydrazine hydrate, reflux in propan-2-ol, 3–4 h | 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide | Confirmed by 1H-NMR |

| 2 | Hydrazide intermediate | Aromatic/heterocyclic aldehyde, acetic acid | N'-substituted hydrazide derivatives (Schiff bases) | Characterized by elemental analysis, 1H-NMR |

| 3 | Triazole intermediate | Methyl iodide, sodium ethoxide | N-1 methylated triazole | Alkylation confirmed by NMR |

| 4 | Ketone precursor (e.g., 1-(thiophen-2-yl)propan-1-one) | Ammonium acetate or amine source, reductive amination | Propan-2-amine substituted triazole | Inferred from analogous 1,2,3-triazole syntheses |

Analytical Characterization

The synthesized compounds are typically characterized by:

- 1H-NMR Spectroscopy : To confirm the presence of methyl groups, amine protons, and aromatic/heterocyclic protons.

- Elemental Analysis (CHNS) : To verify the composition and purity.

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns consistent with the target structure.

- X-ray Crystallography : Occasionally employed for definitive structural confirmation of complex triazole derivatives.

Research Discoveries and Observations

- The incorporation of the thiophene ring at the 3-position of the triazole ring contributes to planarity and electronic properties, as indicated by crystal structure analyses.

- The hydrazide intermediate is a versatile precursor allowing further functionalization through condensation reactions, enabling the synthesis of diverse derivatives.

- Alkylation at the N-1 position of the triazole ring is a reliable method to introduce methyl groups without disturbing other functionalities.

- Reductive amination strategies, while more documented for 1,2,3-triazoles, can be adapted for 1,2,4-triazole systems to install amine substituents on the side chain.

The preparation of This compound involves a multi-step synthetic route centered on constructing the 1,2,4-triazole core with thiophene substitution, followed by methylation and amine side chain introduction. Key intermediates such as hydrazides and Schiff bases play crucial roles in the synthetic sequence. Characterization techniques confirm the structure and purity of the compounds. While direct synthetic protocols for the exact compound are limited in the literature, analogous methods from related triazole chemistry provide a robust foundation for its preparation.

Analyse Chemischer Reaktionen

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds were selected for comparison based on shared structural motifs (heterocyclic cores, amine functionalities, or sulfur-containing groups):

Structural and Functional Group Analysis

Key Differences and Implications

Core Heterocycle :

- The 1,2,4-triazole in the target compound and Triazamate offers distinct electronic properties compared to pyrazole () or benzimidazole (). Triazoles exhibit higher metabolic stability than pyrazoles due to reduced susceptibility to oxidation.

- The thiazole in introduces a sulfur atom at the 1-position, enhancing π-stacking interactions but reducing basicity compared to thiophene .

Propan-2-amine (secondary amine) in the target compound is less basic than propan-1-amine (primary amine) in , which may reduce off-target interactions with acidic biological environments.

Functional Group Diversity :

- Triazamate’s sulfanyl acetate and carbamate groups () render it hydrolytically stable, suitable for agrochemical applications, whereas the target compound’s amine group is more reactive, favoring drug-receptor interactions .

- The methylthio group in provides a sulfur atom for covalent bonding, a feature absent in the target compound.

Biologische Aktivität

1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a triazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 220.29 g/mol. The presence of the thiophene moiety enhances its pharmacological properties by increasing lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the triazole ring through cyclization reactions involving thiophene derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT116 | 2.6 | Apoptosis induction |

| Compound C | HepG2 | 1.4 | Cell cycle arrest |

These compounds often act by inhibiting key enzymes involved in nucleotide synthesis or by inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated. The compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 16 |

This antimicrobial activity is attributed to the ability of the triazole ring to interact with microbial enzymes and disrupt cellular functions .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition : The compound may inhibit key enzymes like thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells.

2. Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

3. Disruption of Microbial Metabolism : The interaction with microbial enzymes can prevent the growth and reproduction of bacteria.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

Case Study 1 : A study involving a series of triazole derivatives demonstrated significant tumor reduction in MCF-7 xenograft models when treated with optimized doses of similar compounds.

Case Study 2 : Clinical trials indicated that patients treated with triazole-based therapies experienced improved outcomes compared to those receiving standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-2-amine with high purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-2-carboxylic acid derivatives with propargylamine precursors, followed by alkylation and purification. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Use of Cu(I) catalysts for azide-alkyne cycloaddition to form the triazole core .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the triazole ring and substituent positions. Aromatic protons from the thiophene moiety appear at δ 7.2–7.5 ppm, while methyl groups on the triazole resonate at δ 2.4–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 263.1 .

- X-ray Crystallography : Resolves planar geometry of the triazole-thiophene system, with dihedral angles <5° between rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Substituent variation : Replace the methyl group on the triazole with ethyl or phenyl to assess steric effects. Introduce electron-withdrawing groups (e.g., Cl, NO) on the thiophene to modulate electronic properties .

- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC values of analogs to identify pharmacophores .

- Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes to active sites, prioritizing derivatives with ∆G < -8 kcal/mol .

Q. What experimental strategies address contradictions in reported biological activities of 1,2,4-triazole-thiophene hybrids?

- Methodological Answer :

- Purity validation : Reanalyze disputed compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Assay standardization : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Compare data across studies, focusing on structural outliers (e.g., para-substituted vs. ortho-substituted thiophenes) to explain activity differences .

Q. How can interaction studies with biological targets be systematically conducted?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (k/k) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (∆H, ∆S) to assess entropy-driven vs. enthalpy-driven binding .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization upon compound treatment .

Q. What computational approaches predict the compound’s selectivity for specific enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes for 100 ns to evaluate conformational stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen-bond acceptors) shared by active analogs .

- Machine learning : Train random forest models on ChEMBL data to predict off-target effects based on molecular descriptors (e.g., logP, topological polar surface area) .

Data Analysis and Optimization

Q. How can stability challenges under varying pH and temperature be mitigated during experiments?

- Methodological Answer :

- pH stability : Store the compound in amber vials at pH 6–8 (buffered with phosphate) to prevent hydrolysis of the triazole ring .

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Degradation >5% warrants formulation adjustments (e.g., lyophilization) .

Q. What explains the divergent pharmacological properties of analogs with different substitution patterns?

- Methodological Answer :

- Electronic effects : Electron-donating groups (e.g., -OCH) on the thiophene increase electron density, enhancing π-π stacking with aromatic residues in binding pockets .

- Steric effects : Bulky substituents (e.g., phenyl) at the triazole’s 1-position reduce rotational freedom, improving binding entropy .

- Solubility : Hydrophilic groups (e.g., -NH) on the propan-2-amine chain enhance aqueous solubility, correlating with improved in vivo bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.